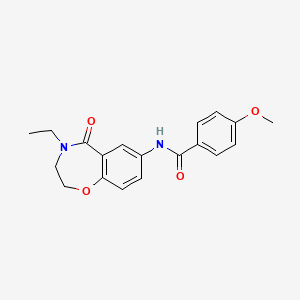

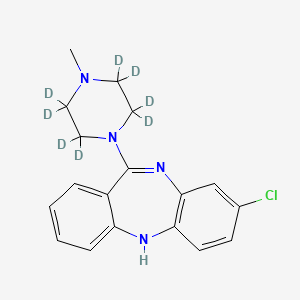

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine, also known as 3-Hydroxy-1,2,3-benzotriazin-4 (3H)-one, is a chemical compound with the molecular formula C7H5N3O2 . It is used as an organic synthesis material .

Molecular Structure Analysis

The molecular formula of this compound is C7H5N3O2 . Its average mass is 162.126 Da and its monoisotopic mass is 162.030899 Da .Physical and Chemical Properties Analysis

This compound appears as slightly yellow crystals . It has a melting point of 184-189°C, a boiling point of 290.19°C (rough estimate), and a density of 1.041 at 20°C . Its refractive index is 1.476 at 20°C . It is soluble in water or 1% acetic acid . Its pKa is predicted to be 7.78±0.20 .Wissenschaftliche Forschungsanwendungen

Optical Gating of Synthetic Ion Channels

A study by Ali et al. (2012) illustrates the application of a photolabile protecting group derived from 4-oxo-butanoic acid in the optical gating of synthetic ion channels. The research demonstrates how the channels' inner surfaces, modified with photolabile hydrophobic molecules, facilitate UV-light-triggered transport of ionic species. This finding has implications for developing light-induced controlled release systems, sensing, and information processing devices (Ali et al., 2012).

Synthesis of Oxaprozin

In another context, Gong-chu (2015) details the synthesis process of oxaprozin, a drug used for treating rheumatism arthritis, starting from benzoin and succinic anhydride to produce an intermediate compound related to 4-oxo-butanoic acid. This process underscores the compound's relevance in pharmaceutical manufacturing (Gong-chu, 2015).

Advanced Organic Synthesis

Further, Abubshait (2007) explored the synthesis of novel indolylpyridazinone derivatives, starting from 4-anthracen-9-yl-4-oxo-but-2-enoic acid. This work showcases the compound's utility in creating molecules with potential biological activity, highlighting its importance in the development of new therapeutic agents (Abubshait, 2007).

Corrosion Inhibitors for Waterborne Coatings

Braig (1998) discusses the use of complexes based on 4-methyl-γ-oxo-benzene-butanoic acid as new corrosion inhibitors for waterborne coatings. These inhibitors represent a significant advancement over traditional materials, offering compatibility and performance benefits in waterborne technology (Braig, 1998).

Antitumor Agent DNA Cleavage

Daniels and Gates (1996) provide evidence for the involvement of hydroxyl radicals in DNA cleavage by the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide, highlighting the compound's critical role in bioreductive activation and selective targeting of oxygen-deficient cells (Daniels & Gates, 1996).

Safety and Hazards

This compound is classified as an explosive with a major explosion hazard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing the compound in a specific manner .

Eigenschaften

IUPAC Name |

4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCNOKFGMNKFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2969481.png)

![N'-(2-chlorophenyl)-N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2969483.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methoxyacetamide](/img/structure/B2969485.png)

![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2969501.png)